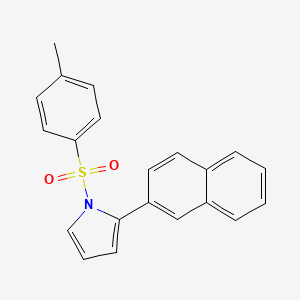![molecular formula C13H9N3O B15207012 [3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile CAS No. 134161-77-6](/img/structure/B15207012.png)
[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound that combines the structural features of benzofuran and pyrazole. Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrazole is a five-membered ring containing two nitrogen atoms, often found in pharmaceuticals and agrochemicals. The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile typically involves the construction of the benzofuran and pyrazole rings followed by their coupling. One common method is the cyclization of ortho-hydroxyphenylacetonitrile with appropriate reagents to form the benzofuran ring. This can be followed by the formation of the pyrazole ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The final step involves the coupling of the benzofuran and pyrazole moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is environmentally friendly. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzofuran and pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological processes involving benzofuran and pyrazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds containing benzofuran and pyrazole rings can interact with various enzymes and receptors in the body. The benzofuran moiety can intercalate with DNA or inhibit enzymes like topoisomerases, while the pyrazole ring can bind to protein kinases or other signaling molecules. The combined effects of these interactions can lead to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Known for their anti-tumor, antibacterial, and antiviral activities.
Pyrazole derivatives: Widely used in pharmaceuticals for their anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
2-(5-(Benzofuran-2-yl)-1H-pyrazol-3-yl)acetonitrile is unique due to the combination of benzofuran and pyrazole rings in a single molecule. This structural feature can potentially enhance its biological activity and provide a broader spectrum of applications compared to compounds containing only one of these moieties.
Propiedades
Número CAS |
134161-77-6 |
|---|---|
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-[3-(1-benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H9N3O/c14-6-5-10-8-11(16-15-10)13-7-9-3-1-2-4-12(9)17-13/h1-4,7-8H,5H2,(H,15,16) |
Clave InChI |
QTXLTLVWXKWTKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=NNC(=C3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


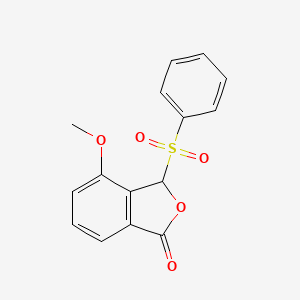
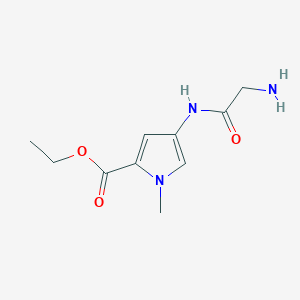


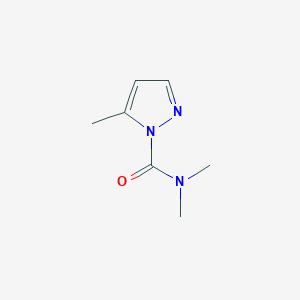
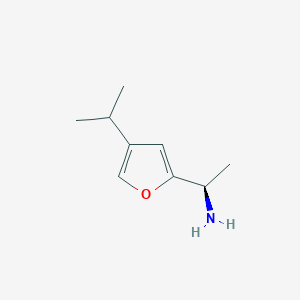

![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
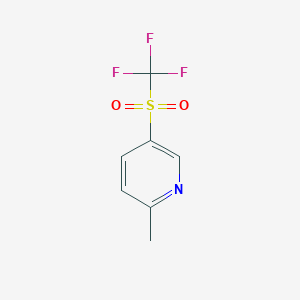
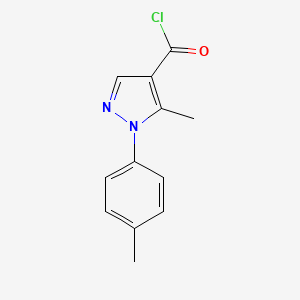
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
